An In-Depth Technical Guide to Ethyl 3-Chloro-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 3-Chloro-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications
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The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, serving as a privileged scaffold in numerous approved drugs and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point for the design of targeted therapeutic agents and potent crop protection products. This guide delves into a specific, yet underexplored member of this family: Ethyl 3-chloro-1H-pyrazole-5-carboxylate .
While direct experimental data for this precise molecule is scarce in public literature, this document serves as a comprehensive technical guide by leveraging established principles of pyrazole chemistry. We will present a plausible synthetic pathway, predict its fundamental physicochemical properties, and explore its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Core Molecular Profile
Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a five-membered pyrazole ring. The key functional groups that dictate its chemical behavior are:
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A chloro-substituent at the C3 position, which acts as a key site for nucleophilic substitution.
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An ethyl ester at the C5 position, providing a handle for derivatization into amides, carboxylic acids, or other functional groups.
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A protonated nitrogen (1H) , which allows for N-alkylation, N-arylation, and other modifications to modulate the molecule's properties.
These features make it a trifunctional building block with significant potential for creating diverse molecular libraries.
Physicochemical & Structural Data
Given the absence of experimentally verified data for the target molecule, the following table presents a combination of predicted properties and data from its close isomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, for comparative purposes. Note: These values should be used as estimations.
| Property | Predicted/Comparative Value | Source/Notes |
| Molecular Formula | C₆H₇ClN₂O₂ | (Calculated) |
| Molecular Weight | 174.59 g/mol | (Calculated) |
| IUPAC Name | ethyl 3-chloro-1H-pyrazole-5-carboxylate | (Standard) |
| CAS Number | Not Assigned | (Based on literature search) |
| Appearance | White to off-white solid | (Predicted based on analogs) |
| Melting Point | 164 °C | [Data for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2] |
| Boiling Point | 339.5±42.0 °C | [Predicted for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2] |
| Density | 1.40±0.1 g/cm³ | [Predicted for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane. | [Based on analogs like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate][3] |
Proposed Synthesis Pathway
Our proposed synthesis begins with the Claisen condensation of diethyl oxalate and ethyl acetate to form diethyl 2-oxobutanedioate, which is then cyclized with hydrazine, followed by a dehydroxy-chlorination step.
Caption: Proposed synthetic workflow for Ethyl 3-chloro-1H-pyrazole-5-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (Intermediate I2)
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Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂), add a mixture of diethyl oxalate and ethyl acetate dropwise at 0-5 °C.
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Claisen Condensation: Allow the reaction to stir at room temperature for 12-16 hours. The formation of the sodium salt of diethyl 2-oxobutanedioate (I1) will occur.
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Cyclization: Cool the reaction mixture again to 0-5 °C. Add a solution of hydrazine hydrate in ethanol dropwise.
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Acidification & Isolation: After stirring for 4-6 hours, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. The resulting solid, ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (I2), is collected by filtration, washed with cold water, and dried.
Causality: The Claisen condensation is a classic method for forming C-C bonds and generating the required 1,3-dicarbonyl moiety. The subsequent cyclization with hydrazine is a highly efficient and regioselective method for forming the pyrazole ring. Using hydrazine itself (rather than a substituted hydrazine) ensures the final product is the desired 1H-pyrazole.
Step 2: Chlorination to Yield Ethyl 3-chloro-1H-pyrazole-5-carboxylate (Product P)
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Reaction Setup: In a flask equipped with a reflux condenser, suspend the dried ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (I2) in an excess of phosphorus oxychloride (POCl₃).
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Dehydroxy-chlorination: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, carefully quench the reaction by pouring it onto crushed ice. The chlorine atom replaces the hydroxyl group. The resulting precipitate is the target compound.
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Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality: The pyrazole ring's "hydroxy" group at the C3 position exists in tautomeric equilibrium with the pyrazolone form. This pyrazolone is readily converted to the 3-chloro derivative using standard dehydroxy-chlorinating reagents like POCl₃. This is a widely used and reliable transformation in pyrazole chemistry.[4]
Chemical Reactivity and Derivatization Potential
The true value of ethyl 3-chloro-1H-pyrazole-5-carboxylate lies in its trifunctional nature, enabling a wide array of subsequent chemical modifications.
Caption: Key reactivity sites of Ethyl 3-chloro-1H-pyrazole-5-carboxylate.
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N-H Functionalization: The acidic proton on the N1 nitrogen can be easily removed by a base, and the resulting pyrazolate anion can be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents at the N1 position. This is a common strategy to modulate lipophilicity and target engagement in drug candidates. A similar N-alkylation is described in the synthesis of related pyrazoles.[5]
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C-Cl Displacement: The chloro group at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functionalities, including amines, thiols, and alcohols. This reaction is fundamental to building the complex pyrazole-based molecules used in pharmaceuticals and agrochemicals.
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Ester Modification: The ethyl ester at C5 is a versatile handle.
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Hydrolysis: It can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a key linkage in many bioactive molecules. The hydrolysis of a similar pyrazole ester is a key step in the synthesis of intermediates for insecticides like Chlorantraniliprole.[6]
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Amidation: The ester can be directly converted to an amide by heating with an amine, often requiring a catalyst.
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Applications in Research and Development
Substituted pyrazoles are integral to many commercial products. Ethyl 3-chloro-1H-pyrazole-5-carboxylate, as a versatile intermediate, is ideally suited for the synthesis of compounds in the following areas:
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Pharmaceuticals: The pyrazole scaffold is present in drugs for oncology (kinase inhibitors), inflammation (COX-2 inhibitors), and infectious diseases. This intermediate could be used to synthesize novel compounds for screening against various biological targets.[1] For example, the related 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is noted as a reagent for synthesizing anti-microbial compounds.[7]
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Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole core. The specific substitution pattern of this molecule makes it a potential precursor for novel active ingredients. For instance, related pyrazole carboxylic acids are key intermediates for insecticides that act as selective activators of the ryanodine receptor.[6]
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Material Science: Heterocyclic compounds are also explored in material science for applications in polymers and coatings, where their unique electronic properties can be leveraged.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, based on analogous structures like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the following precautions should be observed:
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Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
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Handling: Avoid creating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This safety information is based on related compounds and should be supplemented by a full risk assessment before handling.
Conclusion
Ethyl 3-chloro-1H-pyrazole-5-carboxylate represents a chemical building block of significant untapped potential. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. While direct experimental data remains elusive, this guide has provided a scientifically grounded framework for its synthesis, predicted properties, and reactivity. It is our hope that this document will empower researchers and scientists to explore the utility of this compound in the ongoing quest for novel pharmaceuticals, advanced agrochemicals, and innovative materials.
References
- K. BIOTECH PVT. LTD. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IN201721001103A.
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Meanwell, N. A. (2018). A General Strategy To Prepare Substituted 3-Bromo and 3-Chloropyrazoles. ResearchGate. Available at: [Link]
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ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PubMed Central. Available at: [Link]
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ChemBK. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
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Kumar, V., & Sharma, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Available at: [Link]
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